molecular formula C6H7FO7 B1200249 Fluorocitric acid CAS No. 357-89-1

Fluorocitric acid

Cat. No.: B1200249
CAS No.: 357-89-1
M. Wt: 210.11 g/mol
InChI Key: DGXLYHAWEBCTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorocitric acid is an organic compound with the chemical formula HOC(CO2H)(CH2CO2H)(CHFCO2H). It is a fluorinated carboxylic acid derived from citric acid by substitution of one methylene hydrogen by a fluorine atom . The appropriate anion is called fluorocitrate .


Synthesis Analysis

Fluorocitrate is formed in two steps from fluoroacetate. Fluoroacetate is first converted to fluoroacetyl-CoA by acetyl-CoA synthetase in the mitochondria. Then fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate . This step is catalyzed by citrate synthase .


Molecular Structure Analysis

The molecular formula of this compound is C6H7FO7 . Its average mass is 210.114 Da and its monoisotopic mass is 210.017578 Da .


Chemical Reactions Analysis

This compound is a metabolite of fluoroacetic acid and is very toxic because it is not processable using aconitase in the citrate cycle (where fluorocitrate takes place of citrate as the substrate). The enzyme is inhibited and the cycle stops working .


Physical and Chemical Properties Analysis

This compound appears as odorless, white crystals . It has a density of 1.37 g/cm^3 . Its melting point is 35.2 °C (95.4 °F; 308.3 K) and its boiling point is 165 °C (329 °F; 438 K) . It is soluble in water .

Scientific Research Applications

  • Chemical and Biochemical Properties : Fluorocitric acid, chemically known as 1-fluoro-2-hydroxypropane-1:2:3-tricarboxylic acid, can be synthesized both biosynthetically from fluoroacetate by living tissues and chemically. It has been shown to inhibit aconitase activity, impacting the citric acid cycle (Ward & Peters, 1961).

  • Selective Inhibition of Glial Cell Metabolism : this compound demonstrates a selective inhibitory effect on glial Krebs' cycle, as evidenced by its impact on glutamine formation from [14C]acetate in rat models. This property makes it a valuable tool for studying glial and neuronal amino acid metabolism (Hassel, Paulsen, Johnsen, & Fonnum, 1992).

  • Understanding Microbial Metabolism : this compound's impact on microbial metabolism, particularly in Escherichia coli, has been explored, revealing its ability to block the Krebs cycle at the citric acid stage (Mager, GOLDBLUM-SINAI, & Blank, 1955).

  • Neurotoxicity and Seizure Induction : this compound is known to induce seizures, likely due to its chelation of divalent cations in the spinal cord. This has been demonstrated in mouse models where this compound's neurotoxicity was localized to the spinal cord (Hornfeldt & Larson, 1990).

  • Role in GABA Synthesis : this compound's inhibition of the tricarboxylic acid cycle in glial cells affects the synthesis of gamma-aminobutyric acid (GABA), a key neurotransmitter, suggesting its importance in understanding neurochemical processes (Paulsen, Odden, & Fonnum, 1988).

  • Metabolic Studies : Research on this compound's inhibition of the citric acid cycle has contributed to understanding the separate study of β-oxidation of fatty acids, furthering knowledge in biochemistry and mitochondrial function (Björntorp, 1966).

  • Mechanism of Action in Poisoning : Studies on the synthesis of this compound and its inhibition in acetate have provided insights into its role in fluoroacetate poisoning and its mechanism of action in the Krebs cycle (Peters & Wakelin, 1957).

Mechanism of Action

Fluorocitrate is a “suicide” substrate for aconitase rather than a competitive inhibitor as originally suggested . It is suggested that fluorocitrate is a metabolite of fluoroacetic acid and is very toxic because it is not processable using aconitase in the citrate cycle .

Safety and Hazards

Fluorocitric acid is very toxic. It is fatal if swallowed, in contact with skin or if inhaled . It causes severe skin burns and eye damage . Therefore, it is recommended to not breathe dust, not get in eyes, on skin, or on clothing, and to wash skin thoroughly after handling .

Properties

IUPAC Name

1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXLYHAWEBCTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14466-42-3 (unspecified hydrochloride salt)
Record name Fluorocitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80957104
Record name Fluorocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357-89-1
Record name Fluorocitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorocitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorocitric acid
Reactant of Route 2
Fluorocitric acid
Reactant of Route 3
Fluorocitric acid
Reactant of Route 4
Fluorocitric acid
Reactant of Route 5
Fluorocitric acid
Reactant of Route 6
Fluorocitric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.